N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that belongs to the family of sulfonamide-based drugs This compound is characterized by its unique structure, which includes a naphthalene ring, a phenylsulfonyl group, and a glycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethylphenylamine with naphthalene-1-carboxylic acid to form an amide intermediate. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted glycinamide derivatives.
Scientific Research Applications
N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The phenylsulfonyl group plays a crucial role in its binding affinity and specificity. Additionally, the naphthalene ring enhances its hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycine: A related compound with similar structural features but lacking the naphthalene ring.
N-(2,4-dimethylphenyl)-N-(methylsulfonyl)glycinamide: Another similar compound with a methylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness
N~2~-(2,4-dimethylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
6194-58-7 |
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Molecular Formula |
C26H24N2O3S |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C26H24N2O3S/c1-19-15-16-25(20(2)17-19)28(32(30,31)22-11-4-3-5-12-22)18-26(29)27-24-14-8-10-21-9-6-7-13-23(21)24/h3-17H,18H2,1-2H3,(H,27,29) |
InChI Key |
VCPYHFNLYQUTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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